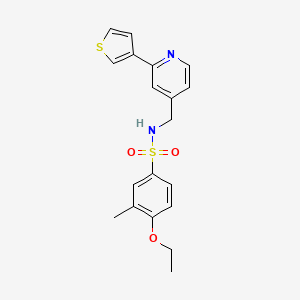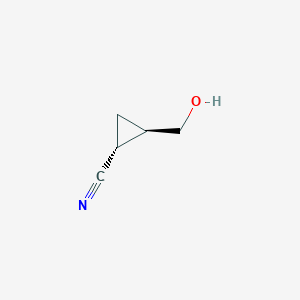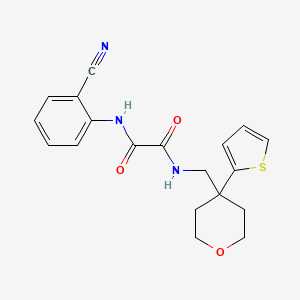
2,6-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H22F2N2O2 and its molecular weight is 312.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential as a PET Imaging Agent
The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a new potential PET (Positron Emission Tomography) agent for imaging of B-Raf(V600E) in cancers, demonstrates the compound's relevance in cancer research. The compound was synthesized from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole through a 9-step process, yielding a tracer with high specific activity, showcasing its utility in molecular imaging to detect and monitor cancer progression (Wang et al., 2013).
Metabolism Study in Antineoplastic Therapy
Flumatinib, a derivative related to the structure of interest, has been explored for its metabolism in chronic myelogenous leukemia (CML) patients, indicating the relevance of such compounds in understanding the metabolic pathways of antineoplastic drugs. This study identified main metabolites and their pathways, providing insights into the drug's pharmacokinetics and its modification by electron-withdrawing groups, which facilitate amide bond cleavage (Gong et al., 2010).
Chemical Synthesis and Therapeutic Applications
The synthesis of novel benzodifuranyl derivatives, including structures related to the compound of interest, has shown potential as anti-inflammatory and analgesic agents. This research indicates the broader chemical utility and potential therapeutic applications of such compounds in developing new treatments for inflammation and pain (Abu‐Hashem et al., 2020).
Exploration in Serotonin Receptor Agonism
Another application involves the design and synthesis of benzamide derivatives as potent serotonin 4 receptor agonists, indicating the compound's relevance in gastrointestinal motility disorders. This highlights the compound's potential in designing new drugs targeting the serotonin system for gastrointestinal health (Sonda et al., 2003).
Fluorination for Pharmaceutical and Agrochemical Industries
The development of fluorinated molecules, including the synthesis of 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides from benzamides with difluorohomoallylic silyl ethers, showcases the compound's applicability in the synthesis of elaborate difluorinated compounds. This is crucial for the pharmaceutical and agrochemical industries, where fluorinated compounds often have enhanced biological activity and stability (Cui et al., 2023).
Mechanism of Action
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
It’s known that boronic acids and their esters, including this compound, participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that boronic acids and their esters are used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . Also, the rate of hydrolysis of some phenylboronic pinacol esters, which this compound might be a part of, is considerably accelerated at physiological pH .
Result of Action
It’s known that boronic acids and their esters are used in suzuki–miyaura coupling reactions, which result in the formation of new carbon–carbon bonds .
Action Environment
It’s known that the rate of hydrolysis of some phenylboronic pinacol esters, which this compound might be a part of, is strongly influenced by ph, with the reaction rate considerably accelerated at physiological ph .
Properties
IUPAC Name |
2,6-difluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2/c1-22-10-9-20-7-5-12(6-8-20)11-19-16(21)15-13(17)3-2-4-14(15)18/h2-4,12H,5-11H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUAVESOCPMRTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=C(C=CC=C2F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2401600.png)

![N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2401607.png)
![N-[2-(3-Chloro-2-fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2401608.png)
![N,N-diethyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2401611.png)
![6-Chloro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2401612.png)


![Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2401616.png)



![2-Chloro-N-[cyano-(2-methoxyphenyl)methyl]-4-fluoro-5-methylbenzamide](/img/structure/B2401620.png)
